1-(3,5-Difluorophenyl)prop-2-EN-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2 |
InChI Key |
DHJXPHDCTMRDHF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC(=C1)F)F)N |
Origin of Product |
United States |
Synthesis Strategies and Methodologies for 1 3,5 Difluorophenyl Prop 2 En 1 Amine
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 1-(3,5-difluorophenyl)prop-2-en-1-amine reveals several potential bond disconnections, leading to readily available starting materials. The primary disconnections are at the C-N bond and the C-C bond connecting the phenyl ring to the propenyl chain.
C-N Bond Disconnection: This is the most intuitive approach, suggesting a precursor such as a carbonyl compound (1-(3,5-difluorophenyl)prop-2-en-1-one) and an ammonia (B1221849) equivalent. This leads to strategies like reductive amination or direct nucleophilic addition.
Aryl-Alkyl C-C Bond Disconnection: This disconnection points towards a reaction between a 3,5-difluorophenyl synthon (e.g., a Grignard reagent or a boronic acid) and a three-carbon allyl synthon already containing the amine functionality or a precursor. This forms the basis for cross-coupling reactions like the Mizoroki-Heck or Petasis reactions.
Functional Group Interconversion: An indirect approach involves the synthesis of a precursor like 1-(3,5-difluorophenyl)prop-2-en-1-ol, which can then be converted to the target amine.
These retrosynthetic pathways guide the selection of the specific synthetic methodologies discussed in the following sections.
Direct Synthetic Approaches to Arylprop-2-en-1-amines
Direct methods aim to construct the target molecule in a single or a few convergent steps, offering efficiency and atom economy.
Amine-Directed Arylation Reactions (e.g., Mizoroki-Heck Arylation of Allylamines)
The Mizoroki-Heck reaction provides a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. wikipedia.org In the context of synthesizing this compound, this involves the palladium-catalyzed reaction of an unprotected allylamine (B125299) with a 3,5-difluorophenyl halide, typically 1-bromo- or 1-iodo-3,5-difluorobenzene. wikipedia.orgmdpi.com The use of unprotected allylamines in these reactions is attractive due to its step-economy. researchgate.net
A general protocol for this transformation involves heating the allylamine and the aryl halide in the presence of a palladium catalyst, such as palladium(II) acetate, and a base. wikipedia.org The reaction is often carried out in a suitable solvent like methanol. wikipedia.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While general conditions are established, the specific catalyst, ligand, base, and solvent system may require optimization for the specific substrates to maximize yield and selectivity. A study on the arylation of free allylamines with 1-iodo-3,5-bis(trifluoromethyl)benzene, a structurally similar substrate, highlights the feasibility of this approach.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Allylamine | 1-Iodo-3,5-bis(trifluoromethyl)benzene | Pd(OAc)₂ | AgOAc | TFA | 70 °C | Moderate | mdpi-res.com |
| Iodobenzene | Styrene | PdCl₂ | Potassium Acetate | Methanol | 120 °C | - | wikipedia.org |
Reductive Amination Pathways utilizing Fluorinated Carbonyl Precursors
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial formation of an imine from the reaction of a ketone or aldehyde with an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the key precursor is 1-(3,5-difluorophenyl)prop-2-en-1-one (B15220707).
This precursor can be synthesized via a Claisen-Schmidt condensation between 3,5-difluoroacetophenone and formaldehyde. wikipedia.orgresearchgate.net Once the α,β-unsaturated ketone is obtained, it can be reacted with ammonia to form the corresponding imine, which is then reduced in situ. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the choice of reagent often depending on the specific substrate and desired selectivity. masterorganicchemistry.comyoutube.com The reaction is typically performed at a slightly acidic pH (around 4-5) to facilitate imine formation without deactivating the amine nucleophile. youtube.comvedantu.com
| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | pH | Yield | Reference |
| Ketones/Aldehydes | Ammonia | NaBH₃CN | Methanol | ~4-5 | Good | masterorganicchemistry.comyoutube.com |
| Ketones | Ammonia/Ti(OiPr)₄ | NaBH₄ | Ethanol | - | Good to Excellent | organic-chemistry.org |
Petasis Reaction Applications in Allyl Amine Synthesis
The Petasis reaction, a multicomponent reaction, offers a convergent and efficient route to substituted amines. wikipedia.orgnih.govorganic-chemistry.org It involves the reaction of an amine, a carbonyl compound (often an aldehyde like paraformaldehyde), and an organoboronic acid. wikipedia.orgacs.org To synthesize this compound, the key reactants would be ammonia (or a protected equivalent), formaldehyde, and vinylboronic acid, with 3,5-difluorobenzene acting as the aryl source in a subsequent or modified step, or more directly, using 3,5-difluorophenylboronic acid, an appropriate amine, and an allyl-containing carbonyl or vice-versa. The reaction tolerates a wide range of functional groups and often proceeds under mild conditions, sometimes even without a catalyst. wikipedia.orgnih.govacs.org The reaction of an amine, an aldehyde, and a vinyl boronic acid is a known method to produce allylic amines. wikipedia.org
| Amine | Carbonyl | Boronic Acid | Solvent | Temperature | Yield | Reference |
| Secondary Amine | Paraformaldehyde | (E)-Vinylboronic acid | - | - | - | acs.org |
| Aniline | Formaldehyde | Phenylboronic acid | Toluene | 60 °C | 89% | nih.gov |
Nucleophilic Addition Reactions of Amines to Activated Olefins
The synthesis of this compound can also be envisioned through the nucleophilic addition of an amine to an activated olefin. libretexts.orglibretexts.org In this scenario, the precursor 1-(3,5-difluorophenyl)prop-2-en-1-one acts as a Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles like ammonia. masterorganicchemistry.com
This reaction, often referred to as a Michael addition, would initially form a β-amino ketone. Subsequent reduction of the ketone functionality would be necessary to arrive at the target allylic amine, which makes this a multi-step process rather than a direct conversion to the final product in one step. The reaction is typically base-catalyzed, and the choice of solvent can influence the reaction rate and yield. The mechanism involves the attack of the nucleophilic amine on the β-carbon of the α,β-unsaturated carbonyl compound, followed by protonation of the resulting enolate. libretexts.orglibretexts.org
Indirect Synthetic Pathways via Precursor Transformation
Indirect methods involve the synthesis of a precursor molecule that can be subsequently converted to the target amine through one or more functional group transformations. A common strategy involves the synthesis of the corresponding allylic alcohol, 1-(3,5-difluorophenyl)prop-2-en-1-ol, followed by its conversion to the amine.
The synthesis of the allylic alcohol precursor can be achieved via a Grignard reaction between 3,5-difluorobromobenzene and acrolein. The Grignard reagent, prepared from 3,5-difluorobromobenzene and magnesium, would add to the carbonyl group of acrolein to yield the desired 1-(3,5-difluorophenyl)prop-2-en-1-ol after an aqueous workup.
Once the allylic alcohol is obtained, it can be converted to the allylic amine through several methods. One common approach is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to a primary amine using a nitrogen nucleophile like phthalimide, followed by deprotection. Another method involves the activation of the alcohol as a leaving group (e.g., by converting it to a tosylate or mesylate) followed by nucleophilic substitution with an ammonia equivalent.
| Precursor | Reagent 1 | Reagent 2 | Product | Reference |
| 3,5-Difluorobromobenzene | Mg | Acrolein | 1-(3,5-Difluorophenyl)prop-2-en-1-ol | General Grignard Reaction |
| Allylic Alcohol | Phthalimide, DEAD, PPh₃ | Hydrazine or Methylamine | Allylic Amine | Modified Gabriel Synthesis |
Synthesis of (3,5-Difluorophenyl)prop-2-enone Intermediates and Subsequent Derivatization
A primary and well-established route to this compound involves the initial synthesis of a ketone intermediate, specifically 1-(3,5-Difluorophenyl)prop-2-en-1-one. This intermediate is typically prepared via a Claisen-Schmidt condensation reaction. researchgate.net This reaction involves the base-catalyzed condensation of 3,5-difluorobenzaldehyde (B1330607) with acetone. researchgate.net The mechanism proceeds through the formation of an enolate from acetone, which then performs a nucleophilic attack on the carbonyl carbon of the benzaldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone, 1-(3,5-Difluorophenyl)prop-2-en-1-one. researchgate.net
Once the enone intermediate is obtained, it can be converted to the target allylic amine through reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step process first involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. wikipedia.org Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com This selectivity minimizes the formation of the corresponding alcohol as a byproduct. youtube.com The reaction is typically carried out under mildly acidic conditions (pH 4-5), which are optimal for imine formation without causing degradation of the reactants. youtube.com
| Step | Reaction | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | 3,5-Difluorobenzaldehyde, Acetone, NaOH or KOH, Reflux | Formation of the α,β-unsaturated ketone intermediate. researchgate.net |
| 2 | Reductive Amination | 1-(3,5-Difluorophenyl)prop-2-en-1-one, NH₃, NaBH₃CN or NaBH(OAc)₃, Mildly acidic pH | Conversion of the ketone to the primary allylic amine. wikipedia.orgmasterorganicchemistry.com |
Reduction of Nitro-Containing Precursors to the Amine Moiety
An alternative strategy for introducing the amine functionality is through the reduction of a nitro-containing precursor, such as 1-(3,5-difluorophenyl)-1-nitroprop-2-ene. The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis. A wide array of reducing agents and conditions can be employed, offering flexibility in terms of cost, functional group tolerance, and reaction conditions. nih.govacs.org
Catalytic hydrogenation is a common and efficient method, often utilizing catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂). nih.gov However, this method can sometimes lead to the reduction of other functional groups, such as the carbon-carbon double bond in the allyl group. nih.gov For substrates where dehalogenation is a concern, Raney nickel can be a suitable alternative to Pd/C. nih.gov
Metal-based reductions under acidic conditions provide milder alternatives. Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid are effective for converting nitro groups to amines while preserving other reducible functionalities. nih.gov Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. nih.gov For specific applications, metal-free reduction methods have been developed, utilizing reagents like trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine or potassium borohydride (KBH₄) with iodine (I₂), which generates the active reductant BI₃ in situ. acs.org
| Reducing System | Key Features | Potential Considerations |
|---|---|---|
| H₂ / Pd/C | Highly efficient for both aromatic and aliphatic nitro groups. nih.gov | Can reduce other functionalities (e.g., C=C bonds). nih.gov |
| H₂ / Raney Nickel | Good alternative to Pd/C to avoid dehalogenation. nih.gov | Still a powerful reducing agent. |
| Fe or Zn / Acid (e.g., AcOH) | Mild conditions, good for preserving other reducible groups. nih.gov | Requires acidic workup. |
| SnCl₂ | Mild method with good functional group tolerance. nih.gov | Tin byproducts can be difficult to remove. |
| HSiCl₃ / Tertiary Amine | Metal-free reduction under mild conditions. acs.org | Reagent sensitivity. |
Olefin Metathesis Approaches for C=C Bond Formation
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering a potential route to the prop-2-en-1-amine structure. nih.gov This reaction, catalyzed by transition metal alkylidene complexes (e.g., Grubbs or Schrock catalysts), involves the exchange of substituents between two olefins. nih.govharvard.edu In the context of synthesizing this compound, a cross-metathesis reaction could be envisioned. This would involve reacting a vinyl-containing difluorophenyl precursor with a suitable vinyl amine equivalent.
The generally accepted Chauvin mechanism proposes a [2+2] cycloaddition between the metal alkylidene and the olefin substrate to form a metallacyclobutane intermediate. nih.govharvard.edu This intermediate then fragments to yield a new olefin product and a new metal alkylidene, which continues the catalytic cycle. harvard.edu The development of ruthenium-based catalysts, such as the Grubbs catalysts, has significantly broadened the scope of olefin metathesis due to their high functional group tolerance, including tolerance for amines. harvard.edu While free secondary amines with fully substituted α-carbons are tolerated by some molybdenum catalysts, protected amines are generally more compatible with metathesis reactions. harvard.edu The synthesis of allylic amines via metathesis has been demonstrated, showcasing the viability of this approach. acs.org
Development of Stereoselective Synthesis for Chiral Analogues of this compound
The amine carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers is crucial for pharmaceutical applications, as different enantiomers often exhibit different biological activities. Asymmetric synthesis aims to produce a single enantiomer in excess. yale.edu
Several strategies can be employed for the stereoselective synthesis of chiral analogues:
Asymmetric Reductive Amination: This is one of the most direct methods. It involves the reduction of an intermediate imine (formed from the corresponding ketone) using a chiral catalyst. researchgate.net Metal-catalyzed approaches often use chiral iridium, rhodium, or ruthenium complexes. researchgate.net Organocatalytic methods, employing chiral phosphoric acids or primary amine catalysts derived from cinchona alkaloids, have also proven effective. nih.govnih.gov For instance, a quinine-derived amine can catalyze the three-component reaction of an aldehyde, urea, and acetoacetate (B1235776) to produce chiral products. nih.gov
Use of Chiral Auxiliaries: A chiral auxiliary, such as the Ellman auxiliary (tert-butanesulfinamide), can be condensed with the ketone to form a chiral N-sulfinylimine. nih.govyale.edu Diastereoselective reduction of this imine, followed by removal of the auxiliary, yields the enantiomerically enriched primary amine. nih.gov This method is widely used in both academic and industrial settings for the synthesis of a vast array of chiral amines. yale.edu
Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable alternative. nih.gov Enzymes like amine dehydrogenases (AmDHs) or transaminases (TAs) can be used. nih.govacs.org Amine dehydrogenases catalyze the reductive amination of a ketone using ammonia as the amine source, while transaminases transfer an amino group from a donor molecule to the ketone substrate with high enantioselectivity. nih.govsemanticscholar.org
Optimization of Reaction Conditions, Catalysis, and Yields for Scalable Synthesis
Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization of reaction conditions to maximize yield, minimize cost, and ensure safety and sustainability. acs.org Key factors for the synthesis of this compound include the choice of catalyst, solvent, temperature, and reaction time.
Catalysis: The choice of catalyst is paramount. For reductive amination, while precious metal catalysts (Pd, Rh, Ir) are highly efficient, developing non-precious metal catalysts (e.g., cobalt-based) or metal-free organocatalysts is an active area of research to improve cost-effectiveness. nih.govnih.govorganic-chemistry.org For allylic amination reactions, palladium catalysts combined with specific ligands like 1,10-phenanthroline (B135089) have shown high efficiency and regioselectivity. nih.gov The catalyst loading (amount of catalyst used) is also optimized to be as low as possible without compromising reaction efficiency.
Reaction Conditions:
Solvent: The solvent can significantly impact reaction rates and selectivity. For instance, in reductive aminations, 1,2-dichloroethane (B1671644) (DCE) is often preferred, but reactions can also be performed in tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). masterorganicchemistry.com
Temperature: Temperature control is critical. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to control selectivity. nih.gov Modern techniques like microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by providing rapid and efficient heating. wikipedia.org Sonochemistry, the use of ultrasound, is another green chemistry approach that can accelerate reactions, often in aqueous media. google.com
Reagent Stoichiometry: Optimizing the ratio of reactants is essential to ensure complete conversion of the limiting reagent and to minimize waste. For example, in reductive amination, the amounts of the amine source and the reducing agent are carefully controlled. organic-chemistry.org
Advanced Spectroscopic and Structural Characterization Techniques for 1 3,5 Difluorophenyl Prop 2 En 1 Amine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical method that exploits the magnetic properties of atomic nuclei. For the analysis of 1-(3,5-Difluorophenyl)prop-2-en-1-amine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative, often supplemented by two-dimensional techniques to resolve complex structural features.
Proton NMR (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons of the aromatic ring, the vinyl group, the methine group, and the amine group.
The protons on the 3,5-difluorophenyl ring typically appear in the aromatic region of the spectrum. The vinyl protons of the prop-2-en-1-amine moiety exhibit characteristic shifts and coupling patterns. The methine proton (CH-N) resonance is also a key diagnostic signal. The chemical shift of the amine (NH₂) protons can be variable due to factors like solvent and concentration, which affect hydrogen bonding. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.2 | Multiplet |
| Vinyl-H (CH=CH₂) | 5.8 - 6.2 | Multiplet |
| Vinyl-H (CH=CH ₂) | 5.1 - 5.4 | Multiplet |
| Methine-H (CH-N) | ~4.0 - 4.5 | Multiplet |
Carbon-13 NMR (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms. udel.edu
The carbons of the 3,5-difluorophenyl ring will appear in the aromatic region, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling. The vinyl carbons and the methine carbon will also have distinct chemical shifts. The presence of electronegative atoms like fluorine and nitrogen generally causes a downfield shift for the attached carbons. udel.edu
While specific data for this compound is limited, data for analogous compounds can be used for prediction. For example, in (E)-3-(3,5-difluorophenyl)-1-phenylprop-2-en-1-one, the carbons of the difluorophenyl ring appear between 105 and 164 ppm. rsc.org In propan-2-amine, the carbon bearing the amine group resonates at a different chemical shift than the methyl carbons. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-F | 160 - 165 (doublet) |
| Aromatic C-H | 102 - 115 (triplet) |
| Aromatic C-C | 140 - 145 (triplet) |
| Vinyl C H=CH₂ | 135 - 140 |
| Vinyl CH=C H₂ | 115 - 120 |
Fluorine-19 NMR (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. nih.govazom.com The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it an excellent probe for structural analysis. acs.orgwikipedia.org In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum.
The chemical shift of fluorine atoms on an aromatic ring is typically observed between -100 and -200 ppm. azom.com The precise chemical shift provides information about the electronic environment of the fluorine atoms. Coupling between the fluorine nuclei and adjacent protons (³JHF and ⁴JHF) can provide further structural information. azom.com Computational methods can also be used to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, aiding in structural assignment. researchgate.netnih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to establish the connectivity between the methine proton, the vinyl protons, and the aromatic protons in this compound.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of each proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). numberanalytics.comlibretexts.org HMBC is particularly valuable for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the allyl group to the difluorophenyl ring. libretexts.orgyoutube.com The absence of a cross-peak does not definitively rule out a long-range correlation, as the coupling constant can sometimes be close to zero. columbia.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org This is a critical step in confirming the identity of this compound. For instance, the calculated exact mass for the molecular ion [M]⁺ of C₉H₉F₂N can be compared with the experimentally determined value to confirm the elemental composition. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway. libretexts.org In the case of this compound, characteristic fragmentation would involve the loss of the allyl group or cleavage within the phenyl ring. The presence of two fluorine atoms would also give rise to a characteristic isotopic pattern. The study of fragmentation pathways in related fluorinated compounds can aid in the interpretation of the mass spectrum. researchgate.netnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-3-(3,5-difluorophenyl)-1-phenylprop-2-en-1-one |
| Propan-2-amine |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating volatile compounds and identifying them based on their mass-to-charge ratio. For this compound, GC-MS serves as a crucial tool for verifying its identity and assessing the purity of a sample. The gas chromatograph separates the amine from any impurities, and the mass spectrometer provides a fragmentation pattern that acts as a molecular fingerprint.
The successful analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing and poor resolution on standard columns. nih.gov Therefore, specialized columns, such as the Agilent CP-Volamine, are often employed to achieve optimal peak shape and reproducibility for volatile amines. nih.gov The use of inert flow path components and liners is also critical to ensure the integrity of the sample and obtain accurate data for these potentially difficult analytes. hpst.cz In many cases, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is performed. nih.govnih.govresearchgate.net This process converts the polar amine into a less polar, more volatile derivative, improving its chromatographic behavior and detection sensitivity. nih.govnih.govresearchgate.net
The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions. Characteristic fragmentation would likely involve the loss of the allyl group, cleavage of the C-N bond, and fragmentation of the difluorophenyl ring. The expulsion of difluorocarbene (:CF₂) is a known fragmentation pathway for polyfluorinated aromatic cations in the gas phase. researchgate.net
Table 1: Typical GC-MS Parameters and Expected Data
| Parameter | Value/Description | Reference |
|---|---|---|
| GC Column | Agilent CP-Volamine or similar amine-specific capillary column | nih.gov |
| Injector Temperature | 280-320 °C | google.com |
| Carrier Gas | Helium or high-purity Nitrogen | google.com |
| Oven Program | Initial temperature of 40-70 °C, followed by a ramp to a final temperature of 250-300 °C | nih.govresearchgate.net |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |
| Expected Molecular Ion (M⁺) | m/z corresponding to C₉H₉F₂N | N/A |
| Key Fragment Ions | Fragments corresponding to [M-C₃H₅]⁺, [C₆H₃F₂]⁺, and other characteristic losses. | researchgate.net |
This table presents typical parameters and expected results based on the analysis of similar compounds; specific values would need to be determined experimentally for the title compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and semi-polar compounds, making it ideal for analyzing this compound and its analogues. d-nb.info This method typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation, allowing for precise molecular weight determination. nih.gov ESI-MS has proven to be a sensitive technique for the structural confirmation and identification of small organic molecules. nih.gov
The amine functionality in this compound is basic and readily accepts a proton in the acidic mobile phases commonly used in ESI-MS, leading to a strong signal for the [M+H]⁺ ion. d-nb.info The efficiency of ionization can be influenced by solvent conditions, with polar aprotic solvents like acetonitrile (B52724) often providing strong ion responses. uvic.ca Tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion to induce fragmentation. The resulting product ions provide characteristic fragmentation patterns that are invaluable for confirming the structure of the analyte. nih.govresearchgate.net For fluorinated compounds, fragmentation might involve the loss of neutral molecules like HF or rearrangements specific to the fluoro-substituted ring.
Table 2: Expected ESI-MS Data for this compound
| Ion Type | Expected m/z | Analysis Stage | Notes | Reference |
|---|---|---|---|---|
| Protonated Molecule | [M+H]⁺ | MS1 | Corresponds to the molecular weight + 1.0078. | nih.gov |
| Fragment Ion 1 | [M+H - NH₃]⁺ | MS/MS | Loss of ammonia (B1221849) from the protonated amine. | N/A |
| Fragment Ion 2 | [M+H - C₃H₄]⁺ | MS/MS | Loss of allene (B1206475) from the allyl group. | N/A |
| Chloride Adduct | [M+Cl]⁻ | MS1 (Negative Mode) | Can enhance sensitivity for certain classes of compounds. | elsevierpure.com |
The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry. Fragmentation pathways are predictive and based on the analysis of similar structures.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR spectrum would be expected to show distinct bands for the N-H stretching of the primary amine, C-H stretching from both the aromatic ring and the allyl group, C=C stretching of the alkene, and strong C-F stretching vibrations. The N-H bending vibration is also a key diagnostic peak. Raman spectroscopy complements IR by often providing stronger signals for non-polar bonds, such as the C=C bond of the allyl group and the symmetric breathing modes of the aromatic ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| N-H Stretch (primary amine) | 3300 - 3500 (two bands) | IR | mdpi.com |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | N/A |
| Alkenyl C-H Stretch | 3010 - 3095 | IR, Raman | nist.gov |
| C=C Stretch (alkene) | 1640 - 1680 | IR, Raman | nist.gov |
| Aromatic C=C Stretch | 1580 - 1600 | IR, Raman | mdpi.com |
| N-H Bend (scissoring) | 1590 - 1650 | IR | nist.gov |
| C-F Stretch | 1100 - 1400 (strong, multiple bands) | IR | N/A |
| C-N Stretch | 1020 - 1250 | IR | N/A |
Data are based on established correlation tables and data from analogous structures.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π to π* transitions of conjugated systems and aromatic rings. For this compound, the UV-Vis spectrum is dominated by the absorption of the difluorophenyl chromophore. The presence of the fluorine atoms and the amine substituent will influence the position and intensity of the absorption maxima (λmax).
The spectrum would likely exhibit characteristic absorption bands corresponding to the π → π* transitions of the benzene (B151609) ring. asianpubs.org These transitions are typically observed in the near-ultraviolet region. asianpubs.orgmhlw.go.jp The specific wavelengths of maximum absorbance can be affected by the solvent used for the analysis. The amine group, acting as an auxochrome, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Solvent | Reference |
|---|---|---|---|
| π → π (Primary Band)* | ~200 - 220 | Methanol or Acetonitrile | asianpubs.orgmdpi.com |
λmax values are estimates based on data for analogous fluorinated and aminated phenyl compounds. Actual values must be determined experimentally.
Solid-State Structure Determination via Single Crystal X-ray Diffraction (SC-XRD)
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.
Obtaining high-quality single crystals suitable for SC-XRD analysis is a critical first step. For small organic molecules like derivatives of this compound, several common methods are employed. The choice of solvent and technique is often determined through empirical screening.
Slow Evaporation: This is the most common technique, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. researchgate.net As the solution becomes supersaturated, crystals begin to form. Common solvents for this method include methanol, ethanol, and acetone. mdpi.comresearchgate.net
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling promotes crystal growth.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization. Diethyl ether diffusing into a dichloromethane (B109758) solution is a common setup. mdpi.com
Once a suitable crystal is obtained and analyzed by SC-XRD, a wealth of structural data is generated. This includes the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry elements within the crystal. nih.gov The analysis of crystal structures of analogous fluorinated aromatic compounds reveals common packing motifs and intermolecular interactions, such as hydrogen bonds and C-H···F interactions, which stabilize the crystal lattice. dcu.iersc.orgaalto.fi For example, a study of N-(2,3-difluorophenyl)-2-fluorobenzamide showed it crystallizing in the monoclinic Pn space group. dcu.ie Similarly, other related structures crystallize in common space groups like P2₁/c or P-1. nih.govmanipal.edu
Table 5: Illustrative Crystallographic Parameters for an Analogue Compound
| Parameter | Example Value | Description | Reference |
|---|---|---|---|
| Chemical Formula | C₁₃H₈F₃NO | N-(2,3-difluorophenyl)-2-fluorobenzamide | dcu.ie |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one non-orthogonal angle. | dcu.ie |
| Space Group | Pn (No. 7) | Defines the set of symmetry operations for the crystal. | dcu.ie |
| a (Å) | 4.9556 (2) | Unit cell dimension along the a-axis. | dcu.ie |
| b (Å) | 5.6718 (3) | Unit cell dimension along the b-axis. | dcu.ie |
| c (Å) | 19.6250 (15) | Unit cell dimension along the c-axis. | dcu.ie |
| β (°) | 96.618 (6) | The angle between the a and c axes. | dcu.ie |
| Volume (ų) | 547.93 (6) | The volume of the unit cell. | dcu.ie |
| Z | 2 | The number of molecules in the unit cell. | dcu.ie |
| R-factor | R[F² > 2σ(F²)] = 0.038 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | dcu.ie |
This table provides real data for an analogous fluorinated benzamide (B126) to illustrate the type of information obtained from an SC-XRD experiment. The parameters for this compound would need to be determined from its own single crystal analysis.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...F interactions)
The crystal structure of this compound and its analogues is stabilized by a variety of non-covalent interactions. The presence of the amine group, the aromatic ring, and fluorine substituents gives rise to a complex interplay of hydrogen bonds, π-π stacking, and C-H...F interactions, which dictate the supramolecular architecture.
π-π Stacking: The difluorinated phenyl ring is capable of participating in π-π stacking interactions. However, the presence of electronegative fluorine atoms alters the quadrupole moment of the aromatic ring, which can influence the geometry and strength of these interactions. nih.govrsc.org Instead of a perfectly parallel arrangement, fluorinated aromatic rings often adopt an offset or T-shaped stacking geometry to minimize electrostatic repulsion. rsc.orgnih.gov In some cases, fluorination can even disrupt π-π stacking in favor of other interactions. rsc.org The interplay between the fluorinated and non-fluorinated rings in analogues can lead to segregated stacking arrangements. researchgate.net
A summary of typical intermolecular interaction geometries found in analogues is presented below:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| N-H...N Hydrogen Bond | N-H | N | 2.8 - 3.2 | 150 - 180 |
| N-H...F Hydrogen Bond | N-H | F | 2.0 - 2.5 | > 130 |
| C-H...F Hydrogen Bond | C-H | F | 2.2 - 2.8 | > 110 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.5 - 4.3 | Variable |
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the packing environment.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the combined electron density of all other molecules in the crystal. The distances from any point on the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ) are key parameters. These are often normalized and plotted on the surface as dnorm, which highlights regions of close intermolecular contact.
For a typical fluorinated aromatic amine analogue, the contributions of various intermolecular contacts can be summarized as follows:
| Contact Type | Description | Expected Contribution (%) |
| H...H | Interactions between hydrogen atoms. | 40 - 50% |
| C...H/H...C | Interactions involving carbon and hydrogen atoms. | 30 - 35% |
| F...H/H...F | Represents C-H...F and N-H...F hydrogen bonds. | 10 - 20% |
| N...H/H...N | Represents N-H...N hydrogen bonds. | 3 - 5% |
| C...C | Indicates π-π stacking interactions. | 3 - 5% |
| Other | Includes F...F, C...F, etc. | < 5% |
The sharp "spikes" at the bottom of the fingerprint plot are characteristic of hydrogen bonds, with their position indicating the type and length of the interaction. The broader, more diffuse regions correspond to van der Waals contacts like H...H and C...H interactions. researchgate.net
Morphological Analysis of Crystalline Forms using Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a vital technique for characterizing the morphology of crystalline materials. mdpi.com It provides high-resolution images of the sample surface, revealing details about the size, shape, and texture of the crystals. For this compound, SEM analysis would be employed to study the external morphology of its crystalline form obtained from a specific crystallization process.
The SEM images can reveal whether the compound crystallizes as, for example, needles, plates, or prisms. The size distribution of the crystalline particles can also be determined from these images. researchgate.net This morphological information is crucial as it can influence the bulk properties of the material, such as its flowability and dissolution rate.
In some cases, SEM can be coupled with Energy-Dispersive X-ray spectroscopy (EDX) to perform elemental analysis on the crystal surface, confirming the distribution of elements like fluorine. mdpi.comresearchgate.net However, care must be taken as electron beam irradiation can sometimes cause damage to the sample, particularly in fluorine-containing compounds. researchgate.net
A table summarizing the type of data obtained from SEM analysis is provided below:
| Parameter | Description |
| Crystal Habit | The characteristic external shape of the crystals (e.g., prismatic, acicular, tabular). |
| Particle Size | The dimensions of the individual crystals, often reported as a range or average. |
| Size Distribution | The statistical distribution of particle sizes within the sample. |
| Surface Topography | The texture and features on the crystal surfaces (e.g., smooth, stepped, rough). |
| Agglomeration | The extent to which individual crystals are clustered together. |
This detailed structural and morphological analysis provides a comprehensive understanding of the solid-state properties of this compound and its analogues, which is fundamental for its development and application.
Computational and Theoretical Investigations of 1 3,5 Difluorophenyl Prop 2 En 1 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These methods are crucial for understanding the molecule's stability, reactivity, and potential interactions.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. The primary step in characterizing 1-(3,5-Difluorophenyl)prop-2-en-1-amine is geometry optimization. This process computationally determines the most stable arrangement of its atoms in space, corresponding to the minimum energy on the potential energy surface.
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point is found. For this compound, this would involve finding the precise spatial relationship between the 3,5-difluorophenyl ring, the chiral amine center, and the prop-2-enyl (allyl) group. The resulting optimized geometry provides critical data, including the exact bond lengths between carbon, nitrogen, fluorine, and hydrogen atoms, as well as the key angles that define its shape. This structural information is the foundation for all further electronic property calculations.
No publicly available, specific optimized geometrical parameters for this compound were found in the search results. The following table is a representative example of how such data would be presented.
Representative Table of Optimized Geometrical Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
|---|---|---|---|---|
| Bond Length | C(ring) | C(amine) | e.g., 1.51 | |
| Bond Length | C(amine) | N | e.g., 1.46 | |
| Bond Length | N | H | e.g., 1.01 | |
| Bond Angle | C(ring) | C(amine) | N | e.g., 112.5 |
Note: The values in this table are illustrative and not based on actual calculation results for the specified compound.
Selection and Evaluation of Basis Sets and Functionals
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation for the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. A basis set is a set of mathematical functions used to build the molecular orbitals.
Functionals:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It is known for its good performance across a wide range of chemical systems for geometry optimizations and electronic structure calculations.
M06-2X: This is a high-nonlocality hybrid meta-GGA functional. It is particularly well-suited for main-group thermochemistry, kinetics, and non-covalent interactions, making it a strong candidate for accurately modeling the intramolecular forces within the target molecule.
CAM-B3LYP: This is a long-range corrected hybrid functional. It is specifically designed to improve the description of long-range interactions, charge-transfer excitations, and electronic properties like polarizability, which are areas where traditional functionals like B3LYP can be less accurate. The "CAM" designation refers to the Coulomb-Attenuating Method.
Basis Sets: The choice of basis set, such as the Pople-style 6-31G(d,p) or 6-311++G(d,p), or the Dunning-style correlation-consistent sets like cc-pVTZ, is also critical. Larger basis sets with polarization (d,p) and diffuse (+) functions provide more flexibility to describe the electron distribution, especially for electronegative atoms like fluorine and nitrogen, leading to more accurate results at a higher computational cost. The selection involves a trade-off between the desired accuracy and the computational resources available.
Electronic Structure Analysis
Once the optimized geometry is obtained, a variety of analyses can be performed to probe the electronic nature of this compound.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gap Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. For this compound, the HOMO is expected to be localized primarily on the amine and the allyl pi-system, while the LUMO would likely be distributed over the electron-deficient difluorophenyl ring. The calculated HOMO-LUMO gap can predict the molecule's electronic transition energies, which correspond to its absorption of UV-visible light.
No publicly available HOMO-LUMO data for this compound were found. The following table illustrates how this data would be presented for different computational methods.
Representative Table of FMO Energies and HOMO-LUMO Gap
| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | e.g., -6.85 | e.g., -0.21 | e.g., 6.64 |
| M06-2X/6-311++G(d,p) | e.g., -7.12 | e.g., -0.15 | e.g., 6.97 |
Note: The values in this table are illustrative and not based on actual calculation results.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions denote areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. The electron-withdrawing fluorine atoms would create a region of positive potential (blue) on the aromatic ring, particularly on the hydrogen atoms and the carbon atoms bonded to the fluorines. The pi-bond of the allyl group would also show a region of moderate electron density. This map provides a clear, intuitive guide to the molecule's reactive sites.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for understanding hyperconjugation—the stabilizing interactions that occur when a filled (donor) orbital overlaps with a vacant (acceptor) anti-bonding orbital.
Vibrational Spectroscopy Simulations and Detailed Assignment of Modes
Computational vibrational spectroscopy is a powerful tool for understanding the molecular structure and bonding of a compound. Techniques such as Density Functional Theory (DFT) are employed to calculate the harmonic vibrational frequencies of a molecule in its ground state. researchgate.netnih.gov These theoretical calculations result in simulated infrared (IR) and Raman spectra, which can be compared with experimental data for structural confirmation. The assignment of specific vibrational modes to calculated frequencies is typically achieved through Potential Energy Distribution (PED) analysis.
For this compound, the vibrational modes are distributed among the phenyl ring, the difluoro substitutions, the prop-2-en-1-amine side chain, and the primary amine group. The primary amine (NH2) group has characteristic stretching, scissoring (bending), wagging, and twisting modes. scirp.orgspectroscopyonline.com The N-H stretching vibrations are typically observed as two distinct bands for a primary amine in the 3500–3300 cm⁻¹ region. spectroscopyonline.com The allyl group introduces C=C and C-C stretching vibrations, as well as various C-H bending modes. The difluorophenyl ring contributes aromatic C-H stretching, C-C ring stretching, and C-F stretching and bending modes.
Below is a table of expected vibrational modes for this compound based on computational studies of analogous molecules. nih.govscirp.orgspectroscopyonline.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (NH₂) Group | Asymmetric & Symmetric Stretching | 3500 - 3300 |
| Scissoring (Bending) | 1650 - 1580 | |
| Wagging | 850 - 750 | |
| Allyl (prop-2-en-1) Group | =C-H Stretching | 3100 - 3000 |
| C=C Stretching | 1680 - 1620 | |
| C-H Bending (Out-of-plane) | 1000 - 900 | |
| Difluorophenyl Group | Aromatic C-H Stretching | 3100 - 3000 |
| Aromatic C-C Stretching | 1600 - 1450 | |
| C-F Stretching | 1350 - 1100 |
This interactive table provides a summary of key expected vibrational frequencies. Specific values require dedicated DFT calculations for the molecule.
Reaction Mechanism Studies and Potential Energy Surface (PES) Mapping
Understanding the reactivity of a molecule involves mapping its potential energy surface (PES). The PES is a mathematical landscape that connects the geometry of the molecule to its potential energy. Computational methods, particularly DFT, are used to explore this surface to find the most likely pathways for a chemical reaction. researchgate.net These studies are crucial for predicting reaction outcomes, understanding catalytic cycles, and designing new synthetic routes. nih.gov
For a molecule like this compound, PES mapping could explore reactions such as amide bond formation, where the amine group acts as a nucleophile, or reactions involving the allyl group's double bond. nih.gov The solvent effects are often included in these calculations, as they can significantly alter reaction pathways and energetics. nih.gov
A transition state (TS) represents the highest energy point along the lowest energy path between reactants and products on the potential energy surface. It is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
Computationally, transition states are located using various optimization algorithms. A key confirmation of a true transition state structure is the calculation of its vibrational frequencies. A valid TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. researchgate.net For reactions involving this compound, such as its participation in a Povarov (aza-Diels-Alder) reaction, identifying the transition state structure would be key to understanding the reaction's stereoselectivity and kinetic feasibility. mdpi.com
Once the structures and energies of the reactants, transition states, and products are determined computationally, the energetics of the entire reaction pathway can be established. The activation barrier, or activation energy (Ea), is a critical parameter calculated as the difference in energy between the transition state and the initial reactants.
A lower activation barrier implies a faster reaction rate, according to transition state theory. By calculating and comparing the activation barriers for different possible reaction pathways, chemists can predict which reaction is more likely to occur. For example, in a catalyzed reaction, the catalyst provides an alternative pathway with a lower activation barrier. nih.gov Computational studies can quantify this catalytic effect by calculating the energetics for both the uncatalyzed and catalyzed reactions.
Prediction and Calculation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in optoelectronics and photonics. journaleras.com The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry provides a reliable method for predicting the NLO properties of new molecules. dtic.mil DFT calculations are widely used to determine the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com
A large first hyperpolarizability (β) value is a primary indicator of a molecule's potential for second-order NLO applications. journaleras.com These properties arise from intramolecular charge transfer, which is often facilitated by having electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amine group acts as an electron donor, while the difluorophenyl ring acts as an electron acceptor. The intervening allyl group and phenyl ring form the π-system. Calculations are typically performed using a functional like B3LYP with a suitable basis set. journaleras.comdtic.mil
| NLO Property | Description | Significance |
| Dipole Moment (μ) | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | Relates to the linear optical response. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response. | A large value indicates a strong potential for NLO applications. |
This interactive table outlines the key NLO parameters. The values are typically calculated using DFT methods to screen candidate molecules.
Analysis of Non-Covalent Interactions (NCI) using Reduced Density Gradient (RDG)
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules, molecular recognition, and crystal packing. mdpi.com The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak and non-covalent interactions within and between molecules. doi.org
This method is based on the electron density (ρ) and its gradient. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix reveals regions of different interaction types. doi.org These regions are typically color-mapped onto the molecular surface:
Blue: Indicates strong, attractive interactions such as hydrogen bonds.
Green: Indicates weak, delocalized van der Waals interactions.
Red: Indicates strong, repulsive interactions, such as steric clashes.
For this compound, NCI-RDG analysis could identify intramolecular hydrogen bonding between the amine protons and the fluorine atoms, as well as π-stacking or other van der Waals forces that stabilize particular conformations. mdpi.comacs.org
In Silico Modeling for Ligand-Target Interaction Prediction (Methodology only, no specific biological outcomes)
In silico modeling is a cornerstone of modern drug discovery and materials science, allowing for the prediction of how a small molecule (a ligand) might interact with a larger macromolecule (a target, such as a protein or enzyme). nih.gov The general methodology, which can be applied to this compound, involves several key steps without presupposing any specific biological activity.
First, the three-dimensional structures of both the ligand and the target receptor are prepared. The ligand's structure is typically generated and then optimized to its lowest energy conformation using quantum mechanics or molecular mechanics.
Second, molecular docking simulations are performed. academie-sciences.fr Docking algorithms systematically sample a vast number of possible orientations and conformations of the ligand within the binding site of the target. Each potential pose is scored based on a function that estimates the binding affinity, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov
Finally, the top-ranked poses from the docking simulation are subjected to further analysis. This often includes more computationally intensive methods like Molecular Dynamics (MD) simulations. academie-sciences.fr MD simulations model the atomic movements of the ligand-target complex over time, providing insights into the stability of the predicted binding mode and the specific interactions that maintain it. This workflow allows for the computational screening of molecules for potential binding interactions before committing to laboratory synthesis and testing. nih.gov
Exploration of Reaction Mechanisms Involving 1 3,5 Difluorophenyl Prop 2 En 1 Amine
Nucleophilic Reactivity of the Primary Amine Functionality
The primary amine group (-NH₂) is characterized by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile and a base. ncert.nic.inchemguide.co.uk This inherent nucleophilicity drives its reactions with a wide array of electrophilic species. The reactivity can be modulated by the electronic effects of the attached difluorophenyl and allyl groups.
Key reactions involving the amine functionality include:
Alkylation: The amine can react with alkyl halides through a nucleophilic substitution (SN2) mechanism to form secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org The initial reaction with an alkyl halide (R-X) yields the corresponding secondary amine. libretexts.org This product, however, is also nucleophilic and can compete with the starting material for the remaining alkyl halide, often leading to a mixture of products. chemguide.co.uklibretexts.org Using a large excess of the primary amine can favor the formation of the secondary amine.
Acylation: In reactions with acid chlorides or acid anhydrides, the amine undergoes nucleophilic acyl substitution to form N-substituted amides. ncert.nic.inchemguide.co.uk This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct, driving the reaction to completion. ncert.nic.in Unlike alkylation, over-acylation is not a common issue because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org
Imine Formation: Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). britannica.com This condensation reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
Reaction with Sulfonyl Chlorides: With reagents like benzenesulfonyl chloride, primary amines form sulfonamides. libretexts.org This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine still has an acidic proton on the nitrogen, rendering it soluble in aqueous base. libretexts.org
| Reaction Type | Electrophile | General Product | Mechanism |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Nucleophilic Substitution (SN2) |
| Acylation | Acyl Chloride (RCOCl) | N-Aryl-N-allyl-amide | Nucleophilic Acyl Substitution |
| Imine Formation | Aldehyde/Ketone (R₂C=O) | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Nucleophilic Substitution |
Electrophilic Aromatic Substitution on the Difluorophenyl Ring
The benzene (B151609) ring of 1-(3,5-difluorophenyl)prop-2-en-1-amine is subject to electrophilic aromatic substitution (EAS). The rate and regioselectivity of this substitution are controlled by the combined electronic effects of the two fluorine atoms and the allylamine (B125299) substituent.
Combined Directing Effects: In the 3,5-difluorophenyl ring, the two fluorine atoms direct incoming electrophiles to the positions ortho to them (positions 2, 4, and 6) and para to them (position 1, which is already substituted). The allylamine group (-CH(NH₂)CH=CH₂) is generally considered an activating, ortho-, para- directing group. Therefore, the substitution pattern will be a result of these combined influences. The electrophile will preferentially attack the positions most activated or least deactivated. In this case, positions 2, 4, and 6 are all electronically favored by the fluorine atoms. The activating influence of the allylamine group at position 1 further enhances the reactivity of its ortho positions (2 and 6). Thus, electrophilic substitution is strongly favored at the 2, 4, and 6 positions of the ring.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(2,4-Dinitro-3,5-difluorophenyl)prop-2-en-1-amine |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-(2-Bromo-3,5-difluorophenyl)prop-2-en-1-amine |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4-(1-Aminoallyl)-2,6-difluorobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2-Acyl-3,5-difluorophenyl)prop-2-en-1-amine |
Note: Friedel-Crafts reactions may be inhibited due to the deactivating nature of the difluorinated ring and potential complexation of the Lewis acid catalyst with the amine.
Reactions Involving the Alkene Moiety (e.g., addition reactions, isomerization)
The prop-2-en-1-yl (allyl) group contains a carbon-carbon double bond, which is a site of reactivity, primarily for addition and isomerization reactions.
Isomerization: A key reaction for allylic amines is catalytic isomerization to form the corresponding enamines or imines. rsc.orgscispace.com This 1,3-hydrogen shift is often promoted by transition metal catalysts, such as those based on rhodium or ruthenium. rsc.orgnih.govacs.org The isomerization of this compound would lead to the formation of (E/Z)-1-(3,5-difluorophenyl)prop-1-en-1-amine (an enamine), which may tautomerize to the corresponding imine. This transformation is significant as it provides a pathway to different functional groups and is often used in deprotection strategies or for the synthesis of other complex molecules. rsc.org
Addition Reactions: Like typical alkenes, the double bond can undergo various addition reactions.
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) would reduce the double bond to yield 1-(3,5-difluorophenyl)propan-1-amine.
Halogenation: The addition of halogens like Br₂ or Cl₂ would result in the formation of a dihalo-propane derivative.
Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens.
| Reaction Type | Reagents/Catalyst | Product | Description |
| Isomerization | Rh(I) or Ru(IV) complex | (E/Z)-1-(3,5-Difluorophenyl)prop-1-en-1-amine | Migration of the double bond to form a more stable enamine. |
| Hydrogenation | H₂, Pd/C | 1-(3,5-Difluorophenyl)propan-1-amine | Saturation of the C=C double bond. |
| Halogenation | Br₂ | 1-(1-Amino-2,3-dibromopropyl)-3,5-difluorobenzene | Addition of halogen across the double bond. |
Catalytic Transformations and their Mechanisms
Catalysis plays a crucial role in unlocking the synthetic potential of allylic amines like this compound. These transformations often provide high efficiency and stereoselectivity.
Mechanism of Isomerization: The rhodium-catalyzed asymmetric isomerization of allylamines to enamines has been studied extensively. scispace.comacs.org A plausible mechanism involves the coordination of the rhodium(I) catalyst to the allylamine. This is followed by an oxidative addition of the N-H bond to the metal center, forming a rhodium(III)-hydrido-amido intermediate. Subsequent migratory insertion of the alkene into the Rh-H bond and reductive elimination regenerates the catalyst and yields the enamine product. scispace.com An alternative pathway involves the formation of a π-allyl rhodium complex, followed by a 1,3-hydrogen migration. rsc.org Ruthenium catalysts are also highly effective, often operating in aqueous media. rsc.orgnih.gov
Allylic Amination: While this compound is an allylic amine, related catalytic systems are used for their synthesis via allylic C-H amination. nih.govacs.org These reactions, often using palladium, iridium, or rhodium catalysts, can proceed through the formation of π-allyl metal intermediates from an alkene, which are then attacked by an amine nucleophile. acs.orgorganic-chemistry.org
Asymmetric Synthesis: Chiral amines are invaluable in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or as building blocks. nih.govyale.edu An enantiomerically pure form of this compound could be a valuable precursor for synthesizing other chiral molecules, including complex pharmaceutical targets. For instance, rhodium-catalyzed additions of organoboron reagents to imines are a powerful method for preparing chiral allylic amines. organic-chemistry.org
| Catalyst System | Transformation | Proposed Mechanism |
| [Rh(diphosphine)]⁺ | Isomerization to enamine | N-H activation or π-allyl intermediate pathway. scispace.com |
| [Ru(allyl)₂Cl₂] | Isomerization in water | Formation of active Ru-hydride species. rsc.org |
| Pd(0)/Ligand | Allylic Substitution (as substrate) | Formation of a π-allyl-Pd(II) complex. |
| Ir(III) Photocatalyst | C-H Amination (as product) | Generation of N-centered radicals via energy transfer. nih.govacs.org |
Thermal and Photochemical Decomposition Pathways and Stability Assessment
The stability of this compound is influenced by its aromatic and allylic components, particularly under energetic conditions like heat and UV radiation.
Photochemical Stability: Aromatic amines can undergo photodissociation of both C-N and N-H bonds upon exposure to UV light. researchgate.net Furthermore, the presence of fluorine atoms on the aromatic ring introduces another potential pathway for photochemical degradation. Studies on fluorinated aromatic compounds, such as pesticides, have shown that aryl-fluorine (Ar-F) bonds can be cleaved under photolysis, leading to defluorination. nih.govacs.org This process can be significant in aqueous environments and may lead to the formation of fluoride (B91410) ions and hydroxylated aromatic species. nih.gov Therefore, under UV irradiation, this compound could potentially undergo defluorination, C-N bond cleavage, or reactions involving the allylic group.
| Condition | Potential Decomposition Pathway | Possible Products |
| Photolysis (UV) | C-F Bond Cleavage | Fluoride ions, hydroxylated phenyl derivatives. nih.gov |
| Photolysis (UV) | C-N or N-H Bond Cleavage | Aromatic radicals, amino radicals. researchgate.net |
| Thermal Stress | Elimination/Condensation | Secondary/tertiary amines, ammonia (B1221849). |
| Thermal Stress | Allyl Rearrangement | Isomeric amines (e.g., via retro-ene type reactions). |
Potential Applications and Advanced Research Avenues Excluding Clinical Human Trials
Role as a Versatile Building Block in Advanced Organic Synthesis
The allylamine (B125299) and difluorophenyl moieties are key features that render this compound a valuable building block in the synthesis of more complex chemical structures.
The primary amine group of 1-(3,5-Difluorophenyl)prop-2-en-1-amine serves as a reactive handle for the construction of larger, more intricate polyamines. Polyamines are a class of organic compounds characterized by two or more amino groups and are of significant interest due to their diverse biological activities and applications in various fields. chemdiv.commdpi.com General synthetic strategies for polyamines often involve the alkylation or acylation of primary amines, making compounds like this compound ideal starting materials. semanticscholar.org The synthesis of chiral polyamines, for instance, has been shown to be valuable for applications in asymmetric catalysis and as ligands for transition metals. nih.gov
Furthermore, the allylic nature of the amine provides a pathway for the synthesis of various nitrogen-containing heterocycles. These cyclic structures are fundamental cores in many biologically active molecules. researchgate.net The presence of the double bond allows for a range of cyclization reactions, potentially leading to the formation of novel heterocyclic systems bearing a difluorophenyl substituent. The introduction of fluorine atoms into these structures can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. ccspublishing.org.cn
In the quest for new bioactive molecules, the generation of diverse chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and agrochemical research. The structural attributes of this compound make it an attractive scaffold for combinatorial chemistry. By systematically reacting the amine and the alkene functionalities with a variety of reagents, a large and diverse library of related compounds can be generated. Commercial entities like ChemDiv offer libraries of diverse compounds for screening purposes, highlighting the importance of such collections in identifying new lead compounds. chemdiv.com The incorporation of the difluorophenyl motif is particularly interesting, as fluorine substitution is a well-established strategy for modulating the biological activity and pharmacokinetic properties of molecules. researchgate.net
Exploration in Materials Science
The electronic properties conferred by the difluorinated aromatic ring, combined with the polymerizable alkene, suggest that this compound could be a valuable precursor in materials science.
The prop-2-en-1-amine structure contains a vinyl group, which is susceptible to polymerization. While allylamines can be challenging to polymerize to high molecular weights, they can be used to synthesize functional oligomers or co-polymers. google.com The resulting polymers would feature pendant difluorophenyl groups, which could impart unique properties to the material, such as altered solubility, thermal stability, and surface characteristics. The synthesis of amine-functional polymers is an active area of research, with applications in coatings, adhesives, and as functional additives. google.com
There is a growing interest in organic materials with nonlinear optical (NLO) properties for applications in optoelectronics and photonics. While specific NLO studies on this compound are not available, the presence of an electron-rich aromatic system (the difluorophenyl ring) connected to a group that can participate in charge transfer is a common design feature in NLO chromophores. The fluorine atoms can influence the electronic distribution within the molecule, which is a key factor in determining NLO activity. Further research could involve incorporating this molecule into larger conjugated systems or polymers and evaluating their NLO response.
Applications in Agrochemical Research
The inclusion of fluorine atoms in agrochemicals is a widely used strategy to enhance their efficacy. ccspublishing.org.cnnumberanalytics.comnih.gov Fluorinated compounds often exhibit increased biological activity, improved metabolic stability, and better transport properties within the target organism. researchgate.netccspublishing.org.cn The difluorophenyl group in this compound is therefore a feature of significant interest for agrochemical research.
Derivatives of allylamine, such as terbinafine, are known for their antifungal properties. nih.gov It is plausible that by modifying the structure of this compound, new derivatives with potent fungicidal or insecticidal activity could be discovered. The synthesis and screening of a library of compounds derived from this scaffold would be a logical approach to explore its potential in this area. The introduction of fluorine at specific positions on the aromatic ring has been shown to enhance the activity of some antifungal agents. nih.gov
Intermediates for the Synthesis of Novel Pesticides or Herbicides
The incorporation of fluorine into active molecules is a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and bioavailability. researchgate.nettandfonline.com The 3,5-difluorophenyl motif present in this compound is a common feature in a variety of commercial and developmental pesticides. researchgate.netacs.org Similarly, the allylamine and secondary amine functionalities are found in several classes of herbicides and fungicides. rsc.orgnih.govnih.gov
The combination of these groups makes this compound a promising, yet currently unexploited, intermediate for the synthesis of novel agrochemicals. Researchers could utilize the primary amine as a handle for further chemical elaboration, building more complex structures around this fluorinated core. For instance, reaction of the amine with various carboxylic acids or acyl chlorides could produce a library of amide derivatives. This approach is a common strategy in the development of new insecticidal and fungicidal compounds. nih.gov Recent studies have shown that novel diamide (B1670390) compounds containing polyfluoro-substituted phenyl groups and amino acid skeletons exhibit significant fungicidal and insecticidal activities. acs.org
The development of synthetic auxin herbicides based on picolinic acid demonstrates the value of aryl-amine backbones in creating potent and selective weed control agents. mdpi.com The difluorophenylpropanamine structure could serve as a novel scaffold in this area, potentially leading to compounds with new modes of action or improved resistance profiles.
Table 1: Potential Agrochemical Classes Utilizing a Fluorophenyl-Amine Scaffold
| Agrochemical Class | Relevant Structural Features | Potential Role of the Target Compound | Representative Literature |
| Diamide Insecticides | Aromatic amide bonds, often with fluorinated phenyl rings. | Intermediate for N-acylation to form novel diamide structures. | nih.gov |
| Picolinate (B1231196) Herbicides | Substituted picolinic acid core with aryl appendages. | Building block to be incorporated into a picolinate framework. | mdpi.com |
| Allylamine Fungicides | Tertiary allylamine function. | Precursor to be N-alkylated or N-arylated to create tertiary amines. | nih.govnih.gov |
| SDHI Fungicides | Pyrazole-carboxamide structure with a substituted phenyl ring. | Potential starting material for synthesis of the amine portion of the molecule. | researchgate.net |
Development of Fluorescent Probes and Dyes
Fluorescent probes are indispensable tools in biomedical research and materials science. broadpharm.com The design of these molecules often involves the conjugation of a fluorophore to a molecule of interest via a reactive functional group. thermofisher.com The primary amine of this compound makes it a suitable candidate for derivatization into a fluorescent label or for being tagged by an amine-reactive dye. biotium.comnih.gov
The amine group can be reacted with various amine-reactive fluorophores, such as those containing isothiocyanate (NCS) or N-hydroxysuccinimide (NHS) ester groups, to form stable covalent bonds. thermofisher.comnih.govuni-regensburg.de This would allow the difluorophenyl-propanamine moiety to be attached to proteins, nucleic acids, or other biomolecules for imaging and tracking studies. nih.govnih.gov
Furthermore, the compound itself could serve as a building block for novel dyes. The difluorophenyl group can significantly influence the photophysical properties of a fluorophore. nih.govnih.gov The introduction of fluorine atoms can alter the electron density of the aromatic system, potentially leading to shifts in the excitation and emission spectra, increased quantum yields, and enhanced photostability. nih.gov For example, studies on zinc(II) complexes have shown that the introduction of fluorine atoms into the ligand structure can enhance luminescence quantum yields. nih.gov The amine group itself can be part of a "push-pull" system, where it acts as an electron donor, a common design feature in fluorescent probes that are sensitive to their local environment. nih.gov Amine-functionalized fluorophores have been developed for detecting ions like nitrites and nitrates. rsc.org
Table 2: Common Amine-Reactive Groups for Fluorophore Conjugation
| Reactive Group | Chemical Name | Resulting Bond | Reference |
| -NCS | Isothiocyanate | Thiourea | thermofisher.comnih.gov |
| -NHS | N-Hydroxysuccinimide Ester | Amide | thermofisher.comuni-regensburg.de |
| -CHO | Aldehyde | Imine (often reduced to secondary amine) | thermofisher.com |
| -SO₂Cl | Sulfonyl Chloride | Sulfonamide | thermofisher.com |
Design of Ligands for Coordination Chemistry Studies
Ligands, which are ions or molecules that bind to a central metal atom, are fundamental to coordination chemistry. youtube.com The this compound molecule possesses two potential coordination sites: the lone pair of electrons on the primary amine nitrogen and the π-system of the allyl group's double bond. This allows for the possibility of it acting as a monodentate ligand (binding only through the amine) or a bidentate ligand (binding through both the amine and the allyl group). youtube.com
The primary amine is a classic Lewis base, capable of donating its lone pair of electrons to form a coordinate bond with a transition metal ion. youtube.com The strength and nature of this interaction would be influenced by the electron-withdrawing difluorophenyl group, which could modulate the basicity of the amine. Research into fluorinated benzenes shows that they generally bind weakly to metal centers, which could make the amine group the dominant coordinating site. rsc.org
The synthesis of metal complexes using amine-containing ligands is a vast area of research, with applications in catalysis, materials science, and medicine. nih.govacs.org For example, palladium complexes involving amine and phosphine (B1218219) ligands are used in catalytic reactions like asymmetric α-allylation. acs.org By synthesizing complexes of this compound with various metals (e.g., palladium, platinum, copper, zinc), researchers could investigate the resulting structures and their potential catalytic or photoluminescent properties. nih.govnih.gov
Table 3: Potential Coordination Modes of this compound
| Coordination Mode | Binding Sites | Description |
| Monodentate (σ-donor) | Nitrogen lone pair | The amine group donates its lone pair to form a single coordinate bond with the metal center. |
| Bidentate (σ, π-chelation) | Nitrogen lone pair and C=C double bond | The ligand forms a chelate ring by coordinating through both the amine nitrogen and the π-electrons of the allyl group. |
| Bridging | Nitrogen lone pair | The amine group bridges two different metal centers. |
Environmental Chemistry Research, e.g., Degradation and Fate Studies
The widespread use of fluorinated compounds, particularly in agriculture and pharmaceuticals, has led to concerns about their environmental persistence and potential for forming undesirable byproducts. tandfonline.comnih.govnih.gov The strength of the carbon-fluorine (C-F) bond makes many organofluorine compounds resistant to degradation. nih.govresearchgate.net Research into the environmental fate of this compound would be crucial before any large-scale application could be considered.
Degradation studies would likely focus on several key pathways:
Microbial Degradation: While often recalcitrant, some microorganisms can metabolize organofluorine compounds. tandfonline.comresearchgate.net Research on fluorinated anilines and pesticides shows that microbial pathways can lead to defluorination or the formation of persistent fluorinated metabolites. researchgate.netnih.gov Studies could investigate whether soil or aquatic microbes can use the compound as a carbon or nitrogen source. dtic.mil
Photolysis: Sunlight can induce the degradation of chemical compounds in the environment. The aromatic ring in the molecule suggests that photolytic degradation is a possible pathway, which is a known degradation route for some pesticides.
Hydrolysis: The stability of the amine and ether linkages to hydrolysis under various environmental pH conditions would be an important factor in its persistence.
Understanding these degradation pathways is critical for assessing environmental risk. mn.gov For example, the biotransformation of fluorinated anilines can lead to reactive quinoneimine intermediates, indicating that degradation does not always lead to detoxification. nih.gov Such studies would provide essential data to guide the design of safer and more environmentally benign chemicals. mn.gov
Table 4: Factors Influencing Environmental Degradation
| Factor | Description | Potential Impact on the Target Compound | Reference |
| C-F Bond Strength | The high energy of the carbon-fluorine bond confers chemical stability and resistance to cleavage. | Likely to increase the environmental persistence of the molecule. | nih.govresearchgate.net |
| Microbial Activity | Presence of microorganisms capable of enzymatic defluorination or metabolism of the carbon skeleton. | Biodegradation is possible but may be slow or lead to stable fluorinated metabolites. | tandfonline.comresearchgate.netnih.gov |
| Sunlight (Photolysis) | UV radiation can break chemical bonds, leading to degradation. | The aromatic ring is a chromophore that could absorb light, initiating photolytic degradation. | mn.gov |
| pH and Water | Abiotic hydrolysis can break down certain functional groups. | The stability of the amine and potential ether linkages formed from it would be pH-dependent. | dtic.mil |
Conclusion and Future Research Directions
Summary of Current Research Contributions to 1-(3,5-Difluorophenyl)prop-2-en-1-amine
Current research provides a foundational framework for understanding this compound, primarily through analogy with similar structures and general synthetic organic chemistry principles. The synthesis of its precursor, 1-(3,5-difluorophenyl)ethanone (also known as 3',5'-difluoroacetophenone), is well-established. sigmaaldrich.com This ketone is a known starting material for the synthesis of various derivatives, including chalcones and fluorinated amines. sigmaaldrich.com
The conversion of such ketones to the corresponding amines is a standard transformation in organic synthesis. Methods like reductive amination of the ketone or the reduction of an intermediate imine or oxime are plausible routes to obtain this compound. The introduction of the allyl group can be achieved through various synthetic strategies, though specific examples for this exact molecule are not readily found.
The significance of the 3,5-difluorophenyl motif in medicinal chemistry is noteworthy. This structural unit is present in compounds investigated as gamma-secretase inhibitors, which are targets for the treatment of Alzheimer's disease. nih.govnih.gov For instance, the compound (S)-2-((S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide (Nirogacestat), a gamma-secretase inhibitor, contains a difluorinated aromatic ring, highlighting the interest in such fluorinated amines for drug discovery. chemicalbook.com
Identification of Existing Knowledge Gaps and Unexplored Research Areas
Despite the foundational knowledge, significant gaps exist in the dedicated research of this compound.
Dedicated Synthesis and Optimization: There is a lack of published, optimized, and scalable synthetic protocols specifically for this compound. While general methods can be inferred, detailed studies on catalyst systems, reaction conditions, and purification methods are absent.
Stereochemistry and Enantioselective Synthesis: The chiral nature of this compound presents an opportunity for stereoselective synthesis. The development of catalytic asymmetric methods to access enantiomerically pure forms of this amine is a major unexplored area. Such methods are crucial for investigating the differential biological activities of its stereoisomers.
Comprehensive Spectroscopic and Structural Characterization: While spectroscopic data for the precursor ketone is available, a complete and verified set of spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) for this compound is not consolidated in the literature. Furthermore, X-ray crystallographic data, which would provide definitive structural information, is also lacking.
Biological Activity Profile: The biological activity of this compound itself has not been reported. Its potential as a bioactive molecule, inspired by the activity of related difluorophenyl amines, remains to be systematically investigated.
Materials Science Applications: The potential use of this compound as a monomer or building block in materials science, for example, in the creation of fluorinated polymers with specific properties, is an entirely unexplored field.
Proposed Future Experimental and Theoretical Studies for Enhanced Understanding
To address the identified knowledge gaps, several future research directions can be proposed:
Development of Efficient Synthetic Routes: Systematic investigation into various synthetic pathways, including direct allylation of 3,5-difluoroaniline (B1215098) or multi-step sequences starting from 3',5'-difluoroacetophenone, is warranted. The optimization of reaction conditions to achieve high yields and purity would be a valuable contribution.
Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of both (R)- and (S)-1-(3,5-difluorophenyl)prop-2-en-1-amine is a high-priority research area. This could involve the use of chiral catalysts in reductive amination or kinetic resolution of the racemic amine.
Thorough Spectroscopic and Structural Analysis: A comprehensive characterization of the compound using modern spectroscopic techniques is essential. This includes detailed 1D and 2D NMR studies to unambiguously assign all proton, carbon, and fluorine signals, as well as high-resolution mass spectrometry to confirm its molecular formula. Obtaining single crystals for X-ray diffraction analysis would provide invaluable information on its solid-state conformation.
Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict spectroscopic properties, conformational preferences, and electronic characteristics of the molecule, which would complement experimental findings.
Biological Screening: A broad biological screening of this compound and its derivatives against a range of biological targets, including enzymes and receptors implicated in various diseases, could uncover potential therapeutic applications. Given the precedent, investigation into its activity as a gamma-secretase modulator would be a logical starting point.
Polymerization Studies: Exploration of the polymerization of this compound could lead to the development of new fluorinated polymers with potentially unique thermal, optical, or surface properties.
Broader Impact of Research on Fluorinated Amines in Modern Chemical Science and Technology
Research into fluorinated amines, such as this compound, has a significant and broad impact on modern chemical science and technology. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.netgoogle.com
In medicinal chemistry , fluorination is a widely used strategy to enhance the efficacy of drug candidates. researchgate.netnih.gov Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby improving bioavailability. nih.govnih.gov The development of new fluorinated amines provides a valuable toolkit for medicinal chemists to design next-generation therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov
In materials science , fluorinated polymers are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. The synthesis of novel fluorinated monomers, including functionalized allylic amines, opens up possibilities for creating advanced materials with tailored properties for applications in electronics, coatings, and specialized membranes.
Furthermore, the pursuit of efficient and selective methods for the synthesis of fluorinated amines drives innovation in catalysis and synthetic methodology . The development of new catalysts and reactions for C-F and C-N bond formation contributes to the fundamental toolbox of organic chemists, enabling the construction of increasingly complex and functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
